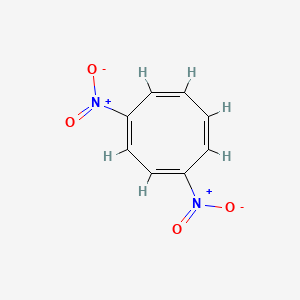
1-(1-Amino-1-oxopropan-2-yl)pyridin-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Amino-1-oxopropan-2-yl)pyridin-1-ium bromide is a chemical compound known for its unique structure and properties. It is a quaternary ammonium salt derived from pyridine, featuring an amino group and a bromide ion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Amino-1-oxopropan-2-yl)pyridin-1-ium bromide typically involves the reaction of pyridine with an appropriate brominated precursor under controlled conditions. One common method involves the reaction of pyridine with benzyl bromide in anhydrous acetone, followed by stirring at elevated temperatures . The resulting product is then purified through techniques such as column chromatography and recrystallization to obtain the desired compound in high yield and purity .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1-Amino-1-oxopropan-2-yl)pyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like sodium azide and thiols are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyridinium salts .
Wissenschaftliche Forschungsanwendungen
1-(1-Amino-1-oxopropan-2-yl)pyridin-1-ium bromide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(1-Amino-1-oxopropan-2-yl)pyridin-1-ium bromide involves its interaction with molecular targets and pathways within biological systems. The compound’s quaternary ammonium structure allows it to interact with various receptors and enzymes, potentially modulating their activity. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects .
Vergleich Mit ähnlichen Verbindungen
1-Benzylpyridin-1-ium bromide: Similar in structure but with a benzyl group instead of an amino-oxopropyl group.
1-(1,3-Diethoxy-1,3-dioxopropan-2-yl)pyridin-1-ium bromide: Features a diethoxy-dioxopropyl group, leading to different chemical properties.
Uniqueness: 1-(1-Amino-1-oxopropan-2-yl)pyridin-1-ium bromide stands out due to its specific amino-oxopropyl group, which imparts unique reactivity and potential biological activity. This distinguishes it from other pyridinium salts and makes it a compound of interest for further research and development .
Eigenschaften
CAS-Nummer |
54638-46-9 |
|---|---|
Molekularformel |
C8H11BrN2O |
Molekulargewicht |
231.09 g/mol |
IUPAC-Name |
2-pyridin-1-ium-1-ylpropanamide;bromide |
InChI |
InChI=1S/C8H10N2O.BrH/c1-7(8(9)11)10-5-3-2-4-6-10;/h2-7H,1H3,(H-,9,11);1H |
InChI-Schlüssel |
MWZUJZGJYDRQFI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)N)[N+]1=CC=CC=C1.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Cyclopropyl-9-[3-(dimethylamino)propyl]-9H-thioxanthen-9-OL](/img/structure/B14639194.png)
![[(2S,6R)-6-Methyl-1,4-dioxan-2-yl]methanol](/img/structure/B14639202.png)







![2-Methyl-7-nitro-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B14639271.png)
![3-[1-(4-Methoxyphenyl)hydrazinyl]propanenitrile](/img/structure/B14639282.png)
![[(2-Methoxyphenyl)methyl]diazene](/img/structure/B14639287.png)

